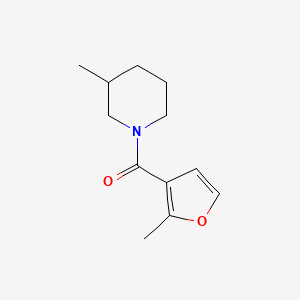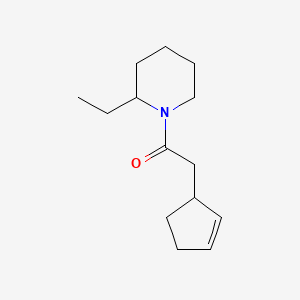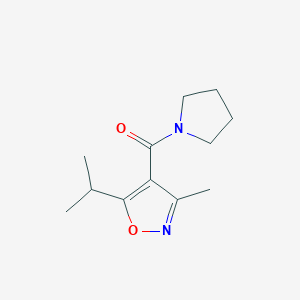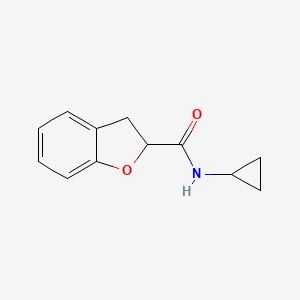
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MFM is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for use in various fields of research. In
Applications De Recherche Scientifique
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has shown promise in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of the dopaminergic system in addiction and reward pathways. In pharmacology, this compound has been used to investigate the effects of various drugs on the central nervous system. In medicinal chemistry, this compound has been explored as a potential lead compound for the development of new drugs targeting the dopaminergic system.
Mécanisme D'action
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at this receptor site. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of dopamine at this receptor site, this compound can modulate the activity of these pathways and potentially be used to treat addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in dopamine release, locomotor activity, and drug-seeking behavior. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound has been shown to reduce the expression of certain genes involved in drug-seeking behavior, suggesting that it may have a long-term impact on addiction-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of the mesolimbic system. Additionally, this compound has a relatively low toxicity profile, making it a safer alternative to other compounds used in addiction research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone. One potential area of exploration is the development of new drugs based on the structure of this compound that could be used to treat addiction and related disorders. Additionally, further research is needed to understand the long-term effects of this compound on addiction-related behaviors and the potential for its use in clinical settings. Finally, the development of new techniques for administering this compound, such as nanotechnology-based delivery systems, could improve its efficacy and usability in lab experiments.
Méthodes De Synthèse
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 3-methylpiperidine and subsequent reduction of the resulting intermediate. The purity of this compound can be improved through the use of various purification techniques, such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-5-7-15-10(11)2/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXTDFSYBLZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)











![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)